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Compound of Interest

Compound Name: CbZ-Ala-Ala-Ala-Ala

Cat. No.: B12371926 Get Quote

Disclaimer: Initial searches for "Cbz-tetralanine" did not yield information on a known

compound used in drug delivery. "CBZ" is a widely recognized abbreviation for

Carbamazepine, a well-researched drug in the field of drug delivery. Therefore, this document

focuses on Carbamazepine (CBZ) as the active pharmaceutical ingredient.

Application Notes for Carbamazepine (CBZ) Drug
Delivery Systems
Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamazepine (CBZ) is an anticonvulsant medication primarily used in the treatment of

epilepsy, neuropathic pain, and bipolar disorder.[1] As a Biopharmaceutics Classification

System (BCS) Class II drug, Carbamazepine's therapeutic efficacy is often limited by its poor

aqueous solubility, which can lead to variable and incomplete absorption from the

gastrointestinal tract.[2][3] Advanced drug delivery systems are being extensively investigated

to overcome these limitations by enhancing bioavailability, providing controlled release, and

enabling targeted delivery.[1][4]

Key Applications

Enhanced Oral Bioavailability: Formulating Carbamazepine into nanoparticles, such as

polymeric nanoparticles or solid lipid nanoparticles (SLNs), can significantly increase its
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surface area-to-volume ratio, thereby improving its dissolution rate and oral bioavailability.

Sustained and Controlled Release: Incorporating Carbamazepine into polymeric matrices,

such as those fabricated from poly(lactic-co-glycolic acid) (PLGA) or ethyl cellulose, allows

for the sustained release of the drug over an extended period. This reduces the required

dosing frequency, which can improve patient adherence to treatment regimens.

Brain Targeting via Intranasal Delivery: The development of Carbamazepine-loaded

nanoparticles for intranasal administration is a promising strategy to bypass the blood-brain

barrier. This route of administration may allow for direct delivery to the central nervous

system, potentially increasing the drug's concentration at the target site while minimizing

systemic side effects.

Development of Pediatric-Friendly Formulations: To address the needs of pediatric patients,

Carbamazepine has been formulated into gel-based systems containing drug-loaded

microparticles. These formulations offer a more palatable and easier-to-administer

alternative to conventional solid dosage forms.

Quantitative Data Presentation
The following tables provide a summary of quantitative data from various studies on

Carbamazepine drug delivery systems, allowing for easy comparison of formulation parameters

and performance.

Table 1: Physicochemical Characteristics of Carbamazepine-Loaded Nanoparticles
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Formulation
Type

Core
Materials

Particle
Size (nm)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Drug
Loading (%)

PLGA

Nanoparticles
PLGA ~200 Not Reported >70 Not Reported

Chitosan

Nanoparticles

Chitosan,

Sodium TPP
169.8 ± 13.71 +28.80 ± 2.44 84.3 ± 7.50 Not Reported

Chitosan

Nanoparticles

Chitosan,

TPP

124.2 ± 0.5 to

580 ± 13
+21 to +26.6 65 to 72.7 Not Reported

Solid Lipid

Nanoparticles

(SLNs)

Glyceryl

monostearate

45.11 ± 6.72

to 760.7 ±

5.25

-21.5 ± 1.02

to -38.4 ±

1.32

39.66 ± 2.42

to 71.91 ±

1.21

Not Reported

Carboxymeth

yl Chitosan

NPs

Carboxymeth

yl Chitosan
218.76 ± 2.41 > -30 ~80 ~35

Ethosomes
Phospholipid

s, Ethanol
220.7 -45.4 97.2 Not Reported

Table 2: In Vitro Drug Release Profiles of Carbamazepine Formulations
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Formulation Type Release Medium
Release Duration
and Profile

Release Kinetics
Model

PLGA Nanoparticles Not Reported
Sustained release

over 24 hours
Not Reported

Ethyl Cellulose

Microparticles in Gel
Not Reported

Sustained release

over 12 hours
Not Reported

Carboxymethyl

Chitosan NPs
PBS (pH 7.4)

~80% release in

approximately 72

hours

Korsmeyer-Peppas

Ethosomal Nasal

Spray
Not Reported

Sustained release of

91.5% over 24 hours
Not Reported

Porous Microspheres Not Reported
50% release in 0.5 -

3.0 hours
Not Reported

Experimental Protocols
Protocol 1: Preparation of Carbamazepine-Loaded PLGA
Nanoparticles via Solvent Evaporation
This protocol details the fabrication of Carbamazepine-loaded PLGA nanoparticles using the

solvent emulsification-evaporation method.

Materials:

Carbamazepine (CBZ)

Poly(lactic-co-glycolide) (PLGA)

Acetonitrile

Ethanol

Polyvinyl alcohol (PVA)

Deionized water
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Procedure:

Preparation of the Organic Phase: Dissolve a predetermined amount of Carbamazepine and

PLGA in a suitable organic solvent such as acetonitrile or a mixture of ethanol and

acetonitrile. The ratio of drug to polymer can be varied to optimize formulation

characteristics.

Preparation of the Aqueous Phase: Prepare an aqueous solution of a surfactant, such as

0.5% w/v polyvinyl alcohol (PVA), to act as a stabilizer.

Emulsification: Add the organic phase to the aqueous phase while homogenizing at high

speed or using ultrasonication to form an oil-in-water (o/w) emulsion.

Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to

allow the organic solvent to evaporate, leading to the precipitation of the polymer and the

formation of solid nanoparticles.

Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation. Wash

the collected nanoparticles multiple times with deionized water to remove excess surfactant

and any unencapsulated drug.

Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be

freeze-dried to obtain a dry powder.

Protocol 2: Preparation of Carbamazepine-Loaded
Chitosan Nanoparticles by Ionic Gelation
This protocol describes the synthesis of Carbamazepine-loaded chitosan nanoparticles based

on the principle of ionic gelation.

Materials:

Carbamazepine (CBZ)

Chitosan

Sodium tripolyphosphate (Na-TPP)
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Glacial acetic acid

Deionized water

Procedure:

Preparation of Chitosan Solution: Dissolve chitosan in a dilute aqueous solution of acetic

acid (e.g., 1% v/v) with continuous stirring until a clear solution is obtained.

Incorporation of Carbamazepine: Dissolve Carbamazepine in a minimal amount of a suitable

solvent and add it to the chitosan solution under stirring.

Preparation of Cross-linker Solution: Prepare an aqueous solution of sodium

tripolyphosphate (Na-TPP).

Formation of Nanoparticles: Add the Na-TPP solution dropwise to the Carbamazepine-

chitosan mixture under constant magnetic stirring. Nanoparticles will form spontaneously due

to the electrostatic interactions between the positively charged chitosan and the negatively

charged TPP.

Purification: Separate the formed nanoparticles from the suspension by centrifugation. The

amount of unentrapped drug can be determined by analyzing the supernatant.

Washing: Wash the nanoparticle pellet with deionized water to remove any residual

reactants. The washed nanoparticles can be resuspended in an appropriate medium for

further use or lyophilized.

Protocol 3: Characterization of Carbamazepine
Nanoparticles
1. Particle Size and Zeta Potential:

Technique: Dynamic Light Scattering (DLS).

Procedure: Dilute the nanoparticle suspension with deionized water and measure the particle

size, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
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2. Encapsulation Efficiency and Drug Loading:

Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Procedure: Centrifuge the nanoparticle suspension to separate the nanoparticles from the

supernatant. Quantify the amount of free Carbamazepine in the supernatant at its maximum

absorbance wavelength (λmax ≈ 285 nm).

Calculations:

Encapsulation Efficiency (%) = ((Total Drug - Free Drug) / Total Drug) x 100

Drug Loading (%) = (Weight of Encapsulated Drug / Total Weight of Nanoparticles) x 100

3. In Vitro Drug Release:

Technique: Dialysis Bag Method or Dissolution Apparatus.

Procedure: Place a known quantity of the Carbamazepine-loaded nanoparticle formulation in

a dialysis membrane bag or directly into a dissolution vessel containing a release medium

(e.g., phosphate-buffered saline, pH 6.8 or 7.4) at 37°C with continuous agitation. At specific

time points, withdraw samples from the medium and analyze the concentration of released

Carbamazepine using UV-Vis spectrophotometry or HPLC. Replace the withdrawn volume

with fresh medium to maintain sink conditions.

4. Morphological and Physicochemical Characterization:

Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron

Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Physical State: Analyze the physical state (crystalline or amorphous) of Carbamazepine

within the nanoparticles using Differential Scanning Calorimetry (DSC) and Powder X-ray

Diffraction (PXRD).

Drug-Excipient Compatibility: Assess potential chemical interactions between

Carbamazepine and the formulation excipients using Fourier-Transform Infrared

Spectroscopy (FTIR).
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Caption: Experimental workflow for nanoparticle formulation and characterization.
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Caption: Signaling pathway for Carbamazepine's mechanism of action.
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Caption: Logical relationship of intranasal drug delivery to the brain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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